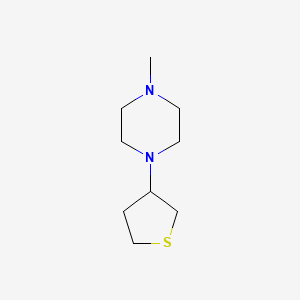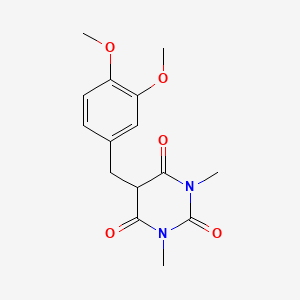
1-methyl-4-(tetrahydro-3-thienyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(tetrahydro-3-thienyl)piperazine, also known as THTMP, is a chemical compound that has attracted the attention of scientific researchers due to its unique properties and potential applications. THTMP is a piperazine derivative that contains a thienyl ring, which makes it structurally distinct from other piperazine derivatives.
Mécanisme D'action
The exact mechanism of action of 1-methyl-4-(tetrahydro-3-thienyl)piperazine is not fully understood, but it is believed to act as a dopamine agonist. 1-methyl-4-(tetrahydro-3-thienyl)piperazine binds to dopamine receptors in the brain, leading to an increase in dopamine release. This increase in dopamine release is thought to be responsible for 1-methyl-4-(tetrahydro-3-thienyl)piperazine's therapeutic effects.
Biochemical and Physiological Effects:
1-methyl-4-(tetrahydro-3-thienyl)piperazine has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-methyl-4-(tetrahydro-3-thienyl)piperazine has been shown to increase dopamine release in the brain, leading to an improvement in motor function. 1-methyl-4-(tetrahydro-3-thienyl)piperazine has also been shown to have anxiolytic and antidepressant effects, possibly due to its ability to modulate the serotonergic and noradrenergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-(tetrahydro-3-thienyl)piperazine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a number of potential therapeutic applications. However, there are also limitations to the use of 1-methyl-4-(tetrahydro-3-thienyl)piperazine in laboratory experiments. 1-methyl-4-(tetrahydro-3-thienyl)piperazine has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are a number of future directions for research on 1-methyl-4-(tetrahydro-3-thienyl)piperazine. One area of interest is the use of 1-methyl-4-(tetrahydro-3-thienyl)piperazine as a treatment for Parkinson's disease. Further research is needed to determine the safety and efficacy of 1-methyl-4-(tetrahydro-3-thienyl)piperazine in humans. Additionally, 1-methyl-4-(tetrahydro-3-thienyl)piperazine could be investigated for its potential use in the treatment of other neurological disorders, such as schizophrenia and depression. Further research is also needed to understand the exact mechanism of action of 1-methyl-4-(tetrahydro-3-thienyl)piperazine and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(tetrahydro-3-thienyl)piperazine involves the reaction of 1-methylpiperazine with tetrahydrothiophene in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-methyl-4-(tetrahydro-3-thienyl)piperazine as the final product. The synthesis of 1-methyl-4-(tetrahydro-3-thienyl)piperazine is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
1-methyl-4-(tetrahydro-3-thienyl)piperazine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. 1-methyl-4-(tetrahydro-3-thienyl)piperazine has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in preclinical studies. Additionally, 1-methyl-4-(tetrahydro-3-thienyl)piperazine has been investigated for its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
IUPAC Name |
1-methyl-4-(thiolan-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c1-10-3-5-11(6-4-10)9-2-7-12-8-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTFNMSHGMDKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(tetrahydro-3-thienyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4925553.png)
![3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4925564.png)
![3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4925570.png)
![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)